molecular formula C₂₇H₃₀D₃Cl₂N₅O₅S B1146364 YM 60828-d3 CAS No. 1794812-00-2

YM 60828-d3

Katalognummer: B1146364
CAS-Nummer: 1794812-00-2
Molekulargewicht: 613.57
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

YM 60828-d3 (referred to as YM-60828 in research literature) is a synthetic, orally active inhibitor of coagulation factor Xa, a key enzyme in the blood clotting cascade.

Eigenschaften

CAS-Nummer

1794812-00-2

Molekularformel

C₂₇H₃₀D₃Cl₂N₅O₅S

Molekulargewicht

613.57

Synonyme

2-[[[[7-(Aminoiminomethyl)-2-naphthalenyl]methyl][4-[[1-(1-iminoethyl-d3)-4-piperidinyl]oxy]phenyl]amino]sulfonyl]acetic Acid Dihydrochloride;  [[[[7-(Aminoiminomethyl)-2-naphthalenyl]methyl][4-[[1-(1-iminoethyl-d3)-4-piperidinyl]oxy]phenyl]amino]sulf

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of YM 60828-d3 involves the incorporation of deuterium into the molecular structure of YM 60828. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including deuterium exchange reactions and purification processes .

Industrial Production Methods: Industrial production of YM 60828-d3 follows similar principles as laboratory synthesis but on a larger scale. It involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium and the purity of the final product. The process is optimized for yield and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: YM 60828-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

YM 60828-d3 is widely used in scientific research due to its unique properties:

Wirkmechanismus

YM 60828-d3 exerts its effects by inhibiting human factor Xa, an enzyme involved in the coagulation cascade. By binding to factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • YM-60828 achieves comparable or superior antithrombotic efficacy to heparin at lower doses, without heparin’s risk of systemic anticoagulation .

Oral Agents

Compound Target IC50/Ki Efficacy in Rat Thrombosis Model Bioavailability Evidence
YM-60828 Factor Xa Ki = 1.3 μM 30 mg/kg: 100% patency, 0% occlusion 20.3%
Warfarin Vitamin K epoxide reductase - No occlusion reduction at tested doses >90%
Aspirin Cyclooxygenase-1 - No effect on occlusion ~50%
Cilostazol Phosphodiesterase-3 - No effect on occlusion ~90%

Key Findings :

  • YM-60828 is the only oral agent in its class to significantly reduce arterial thrombosis incidence (0% occlusion vs. 70–100% in controls) .
  • While warfarin and aspirin have higher bioavailability, their mechanisms lack the specificity of YM-60828, leading to variable efficacy and higher bleeding risks .

Mechanistic Advantages Over Other Factor Xa Inhibitors

YM-60828 uniquely inhibits factor Xa within the prothrombinase complex (IC50 = 7.7 nM), enhancing its potency in physiological settings . This contrasts with indirect inhibitors like heparin, which require antithrombin III as a cofactor.

Tables and Data Sources :

  • Table 2.1 and 2.2 data derived from in vivo rat thrombosis models and biochemical assays .
  • Pharmacokinetic parameters from primate studies .

Q & A

Q. How is YM 60828-d3 structurally characterized and validated in initial studies?

Methodological steps include:

  • Spectroscopic validation : Use NMR (¹H, ¹³C) and mass spectrometry to confirm molecular structure .
  • Purity assessment : Quantify impurities via HPLC with UV/Vis or MS detection, adhering to ICH guidelines for pharmaceutical compounds .
  • Crystallography : Single-crystal X-ray diffraction for definitive stereochemical confirmation .

Q. What are the established synthesis protocols for YM 60828-d3?

Key steps involve:

  • Route optimization : Iterative testing of reaction conditions (temperature, catalysts) to maximize yield .
  • Byproduct analysis : Use TLC and GC-MS to identify side products during intermediate stages .
  • Scale-up challenges : Document solvent selection and purification methods (e.g., column chromatography vs. recrystallization) .

Q. What preliminary pharmacological profiles exist for YM 60828-d3?

Initial studies typically report:

  • Target affinity : IC₅₀/EC₅₀ values against primary targets (e.g., enzymes, receptors) .
  • Selectivity screens : Cross-testing against related off-targets to establish specificity .
  • Table : Example data from early assays (see Table 1).
ParameterValue (nM)Assay TypeReference Protocol
IC₅₀ (Target A)12 ± 1.5Fluorescence
EC₅₀ (Target B)85 ± 10Radioligand

Q. How should researchers design initial in vitro assays for YM 60828-d3?

Best practices include:

  • Dose-response curves : Use ≥10 concentrations spanning 3-log units to calculate accurate EC₅₀ .
  • Control standardization : Include vehicle, positive controls (e.g., known inhibitors), and cytotoxicity assays .
  • Replicability : Perform triplicate runs across independent experiments to assess variability .

Q. What are the key solubility and stability parameters for YM 60828-d3 in preclinical studies?

Critical assessments involve:

  • pH-dependent solubility : Test in buffers (pH 1.2–7.4) simulating gastrointestinal and physiological conditions .
  • Forced degradation : Expose to heat, light, and oxidizers to identify degradation pathways .
  • Long-term stability : Store at 4°C, -20°C, and RT for 6–12 months with periodic HPLC analysis .

Advanced Research Questions

Q. How can synthesis yield and purity of YM 60828-d3 be optimized for scale-up?

Advanced strategies include:

  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., reaction time, solvent ratio) .
  • Continuous flow chemistry : Improve reproducibility and reduce batch-to-batch variability .
  • Analytical quality-by-design (QbD) : Integrate PAT (Process Analytical Technology) for real-time purity monitoring .

Q. How to resolve contradictions in YM 60828-d3's efficacy across in vivo studies?

Methodological approaches:

  • Systematic review : Reanalyze raw data from conflicting studies for protocol inconsistencies (e.g., dosing schedules, animal models) .
  • Meta-analysis : Apply random-effects models to quantify heterogeneity and identify moderators (e.g., sex, age) .
  • Mechanistic follow-up : Use knock-out models or siRNA to validate target engagement in disputed contexts .

Q. How to integrate YM 60828-d3 into combination therapies while avoiding pharmacokinetic interference?

Steps for evaluation:

  • CYP450 inhibition assays : Screen for drug-drug interactions using human liver microsomes .
  • Synergy scoring : Calculate combination indices (e.g., Chou-Talalay method) across dose matrices .
  • Computational modeling : Predict binding site competition via molecular docking simulations .

Q. What predictive modeling approaches are suitable for studying YM 60828-d3’s off-target effects?

Advanced tools include:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to map interactomes .
  • Machine learning : Train models on ToxCast/Tox21 datasets to predict toxicity endpoints .
  • Network pharmacology : Build protein interaction networks to identify secondary pathways .

Q. How to investigate YM 60828-d3’s epigenetic or post-translational effects mechanistically?

Techniques for deep analysis:

  • ChIP-seq : Map histone modification changes after treatment .
  • Phosphoproteomics : Use SILAC or TMT labeling to quantify kinase activity shifts .
  • CRISPR-Cas9 screens : Identify synthetic lethal partners for target validation .

Q. Guidelines for Use

  • Referencing : Cite primary literature and methodological standards (e.g., ICH, ACS) .
  • Data transparency : Share raw spectra, assay conditions, and statistical code in supplementary materials .
  • Ethics : Adhere to animal welfare (ARRIVE 2.0) and human subject protocols (Helsinki Declaration) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.